Cas no 70216-75-0 (4,4-Diethoxybutan-1-ol)
4,4-Diethoxybutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,4-diethoxybutan-1-ol
- NSC239517
- A852589
- SCHEMBL1146478
- NSC-239517
- 70216-75-0
- EN300-1738352
- DTXSID00311168
- 4,4-Diethoxybutan-1-ol
-
- Inchi: 1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3
- InChI Key: SRTYNRIVGWETHR-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCO)OCC
Computed Properties
- Exact Mass: 162.12564
- Monoisotopic Mass: 162.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 69.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.7
Experimental Properties
- PSA: 38.69
4,4-Diethoxybutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738352-0.05g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-0.1g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-0.25g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-0.5g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-1.0g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 1g |
$871.0 | 2023-06-04 | ||
| Enamine | EN300-1738352-2.5g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-5.0g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 5g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-1738352-10.0g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 10g |
$3746.0 | 2023-06-04 | ||
| Enamine | EN300-1738352-1g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1738352-5g |
4,4-diethoxybutan-1-ol |
70216-75-0 | 5g |
$2525.0 | 2023-09-20 |
4,4-Diethoxybutan-1-ol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4,4-Diethoxybutan-1-ol
Comprehensive Guide to 4,4-Diethoxybutan-1-ol (CAS No. 70216-75-0): Properties, Applications, and Industry Insights
4,4-Diethoxybutan-1-ol (CAS No. 70216-75-0) is a versatile organic compound widely used in industrial and research applications. This ethoxy-functionalized alcohol is valued for its unique chemical properties, including its role as a solvent, intermediate, and reagent in synthetic chemistry. With the growing demand for specialty chemicals in pharmaceuticals, agrochemicals, and material science, understanding this compound's characteristics and applications is critical for professionals.
The molecular structure of 4,4-Diethoxybutan-1-ol features two ethoxy groups (–OCH2CH3) attached to a butanol backbone, making it a valuable protected diol derivative. This structural feature enhances its stability and reactivity in reactions such as acetal formation and Grignard reactions. Researchers often explore its utility in green chemistry due to its moderate polarity and biodegradability, aligning with global trends toward sustainable chemical processes.
In the pharmaceutical industry, CAS No. 70216-75-0 serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to act as a building block for complex molecules has sparked interest in drug discovery, particularly for central nervous system (CNS) therapeutics. Recent studies highlight its potential in designing prodrugs, where its ethoxy groups improve bioavailability—a hot topic in drug delivery optimization.
Beyond pharmaceuticals, 4,4-Diethoxybutan-1-ol finds applications in flavor and fragrance manufacturing. Its mild, ether-like odor and solubility in organic solvents make it suitable for creating aromatic esters. Additionally, the compound’s role in polymer chemistry is gaining traction, especially in modifying polyurethane elastomers to enhance flexibility—a focus area for advanced material engineering.
From an analytical perspective, 70216-75-0 is characterized by techniques like GC-MS and NMR spectroscopy. Quality control protocols emphasize monitoring residual solvents, a concern raised in regulatory compliance discussions. As industries adopt Industry 4.0 practices, automated systems for tracking such compounds are becoming prevalent, addressing queries like "how to analyze diethoxybutanol purity"—a frequent search among chemists.
Environmental and safety profiles of 4,4-Diethoxybutan-1-ol are also under scrutiny. While not classified as hazardous, proper storage conditions (e.g., inert atmospheres) are recommended to prevent degradation. This aligns with the ESG (Environmental, Social, Governance) trends driving chemical manufacturing today. Notably, its low toxicity compared to traditional solvents positions it as a candidate for safer alternatives—a trending search term in sustainable chemistry forums.
In conclusion, 4,4-Diethoxybutan-1-ol (CAS No. 70216-75-0) bridges multiple scientific disciplines, from organic synthesis to material innovation. Its adaptability to evolving industrial needs—coupled with rising interest in bio-based solvents and high-value intermediates—ensures its relevance in future research and commercial applications.
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